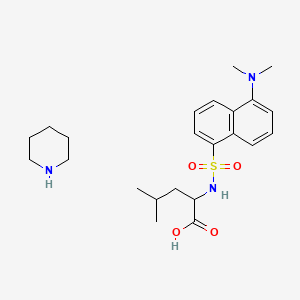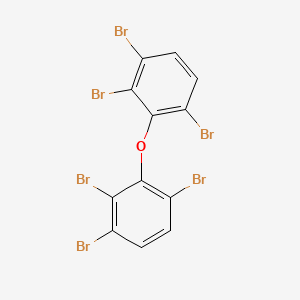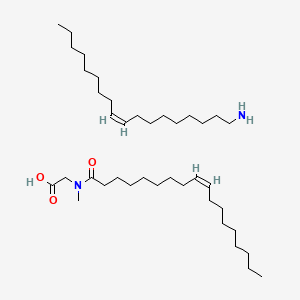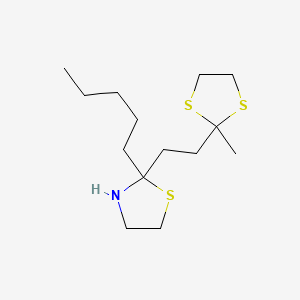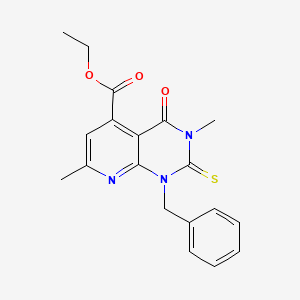
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for therapeutic development.
Propriétés
Numéro CAS |
102207-64-7 |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
ethyl 1-benzyl-3,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-18(24)14-10-12(2)20-16-15(14)17(23)21(3)19(26)22(16)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
Clé InChI |
OYBUNRVOVOWJLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=S)N(C2=O)C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

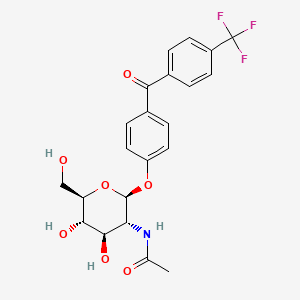
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)


